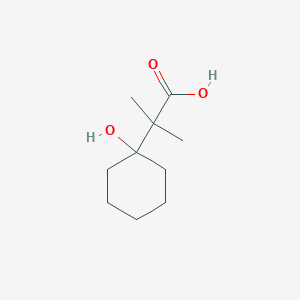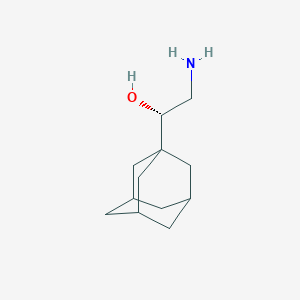
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring substituted with an aminocyclobutyl group and a sulfone group at the 1,1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophenes to form thiophene 1,1-dioxides . The synthesis typically starts with the preparation of tetrahydrothiophene, which is then oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the 1,1-dioxide derivative. The aminocyclobutyl group can be introduced through nucleophilic substitution reactions involving suitable aminating agents.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow processes and large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminocyclobutyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrothiophene derivatives, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The aminocyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanamine, 1-(tetrahydro-1,1-dioxido-3-thienyl)-: Similar structure with a cyclobutanamine group and a tetrahydrothiophene 1,1-dioxide core.
3-(1-(Aminomethyl)cyclobutyl)tetrahydrothiophene 1,1-dioxide: Contains an aminomethyl group instead of an aminocyclobutyl group.
Uniqueness
3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C8H15NO2S/c9-8(3-1-4-8)7-2-5-12(10,11)6-7/h7H,1-6,9H2 |
Clave InChI |
YNQGYNBSQWWLOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2CCS(=O)(=O)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


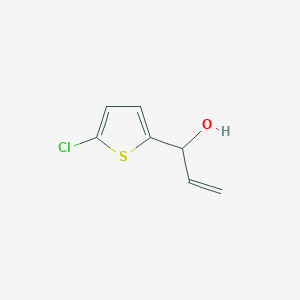
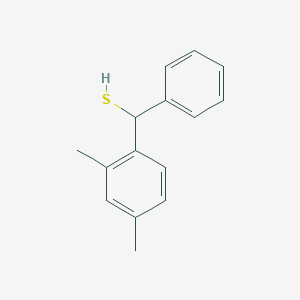

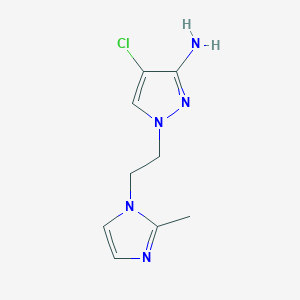
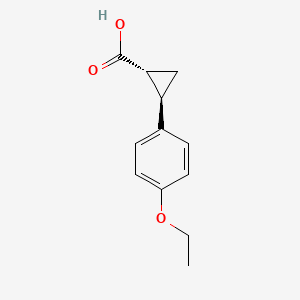
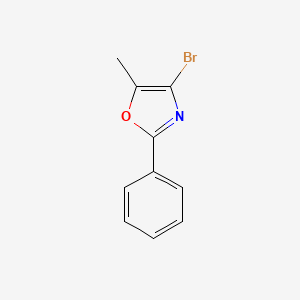

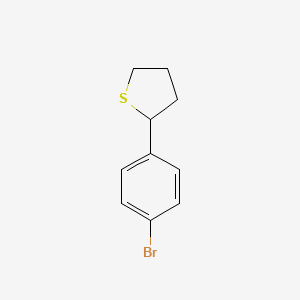
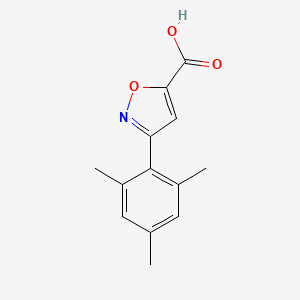
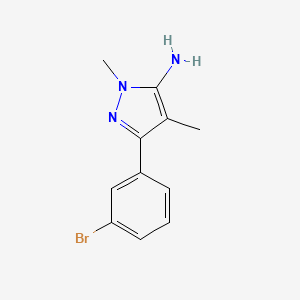
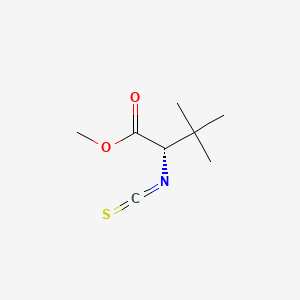
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
